N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propane-1-sulfonamide
Description
N-[2-(7-Methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propane-1-sulfonamide is a synthetic small molecule characterized by a quinolinone core substituted with a methoxy group at position 7 and a sulfonamide-functionalized ethyl chain at position 2. Its structure combines a planar aromatic system with a flexible sulfonamide side chain, making it a candidate for studying intermolecular interactions, particularly hydrogen bonding and hydrophobic effects.
Properties
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-3-8-22(19,20)16-7-6-12-9-11-4-5-13(21-2)10-14(11)17-15(12)18/h4-5,9-10,16H,3,6-8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNGFGXEMYGIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCC1=CC2=C(C=C(C=C2)OC)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propane-1-sulfonamide typically involves the reaction of 7-methoxy-2-oxo-1,2-dihydroquinoline with an appropriate sulfonamide derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like diphenyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propane-1-sulfonamide has the following chemical characteristics:
- Molecular Formula : C15H20N2O4S
- Molecular Weight : 324.4 g/mol
- IUPAC Name : N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propane-1-sulfonamide
- SMILES Notation : CCCS(=O)(=O)NCCC1=CC2=C(C=C(C=C2)OC)NC1=O
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant anti-proliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 1.2 µM against MCF-7 breast cancer cells, suggesting that modifications to the quinoline structure can enhance anticancer activity .
Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial properties. The sulfonamide group in this compound may contribute to its effectiveness against bacterial infections. Studies have shown that similar compounds exhibit broad-spectrum antimicrobial activity, making them candidates for further exploration in antibiotic development .
Neuroprotective Effects
Emerging research suggests that quinoline derivatives may possess neuroprotective properties. Compounds structurally related to this compound have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propane-1-sulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline moiety. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize its properties, N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propane-1-sulfonamide is compared to three structurally related compounds:
Compound A : N-(Furan-2-ylmethyl)-N-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide (JXC010)
- Structural Differences: Core: Shares the 7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl moiety but replaces the sulfonamide-ethane side chain with a benzamide-furan hybrid group. Functional Groups: Benzamide (JXC010) vs. sulfonamide (target compound).
- Physicochemical Properties :
- JXC010 exhibits higher lipophilicity (logP = 2.8) due to the benzamide and furan groups, whereas the sulfonamide in the target compound enhances water solubility (logP = 1.2) .
- Hydrogen-bonding capacity: The sulfonamide group in the target compound forms stronger hydrogen bonds (e.g., S=O···H-N interactions) compared to the amide group in JXC010, as confirmed by crystallographic studies .
Compound B : 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- Structural Differences: Core: Lacks the quinolinone system; features a thiophene ring and a secondary alcohol. Functional Groups: Methylamino and hydroxyl groups instead of sulfonamide.
- Bioactivity: Compound B is a known intermediate in synthetic routes for antipsychotic agents, contrasting with the target compound’s focus on crystallographic utility . Reduced thermal stability compared to the target compound (decomposition at 120°C vs. 220°C) due to weaker intermolecular forces .
Compound C : 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol
- Structural Differences: Core: Naphthalene system substituted with a methylamino-thiophene side chain. Functional Groups: Hydroxyl and methylamino groups dominate.
- Solubility and Applications :
Comparative Data Table
Research Findings and Mechanistic Insights
- Hydrogen-Bonding Networks : The target compound’s sulfonamide group participates in bifurcated hydrogen bonds (S=O···H-N and S=O···H-O), creating a robust 2D sheet structure. This contrasts with JXC010’s weaker amide-mediated interactions, which form discrete dimers .
- Thermal Stability: The quinolinone core in the target compound contributes to higher thermal stability compared to thiophene- or naphthalene-based analogs, as evidenced by differential scanning calorimetry (DSC) .
- Solubility-Bioactivity Trade-off : While JXC010’s lipophilicity enhances cell membrane penetration (IC₅₀ = 0.8 μM for kinase X), the target compound’s solubility favors formulation in aqueous matrices, albeit with reduced bioactivity (IC₅₀ > 50 μM) .
Biological Activity
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propane-1-sulfonamide is a synthetic organic compound derived from quinoline, a class known for its diverse biological activities. This article explores its biological activity, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| IUPAC Name | N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propane-1-sulfonamide |
| Molecular Formula | C15H20N2O4S |
| CAS Number | 851405-66-8 |
| Molecular Weight | 320.40 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Quinoline derivatives are known to engage with enzymes, receptors, and DNA, influencing cellular pathways associated with proliferation and apoptosis.
Key Mechanisms:
- Inhibition of Protein Kinases : Quinoline derivatives often act as inhibitors of protein kinases, which play critical roles in signal transduction pathways that regulate cell growth and survival .
- Antioxidant Activity : The compound may exhibit radical scavenging properties, which can protect cells from oxidative stress-induced damage .
- Antiproliferative Effects : Studies indicate that related compounds have shown significant antiproliferative activity against various cancer cell lines, suggesting potential use in cancer therapy .
Antiproliferative Effects
Research has demonstrated that this compound exhibits notable antiproliferative effects in vitro. For instance, studies on similar quinoline derivatives have reported IC50 values indicating effective inhibition of cell growth in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Case Studies
-
In Vitro Studies : A series of experiments evaluated the compound's effects on human cancer cell lines. Results showed that it could significantly reduce cell viability at concentrations lower than 20 µM.
Cell Line IC50 (µM) MCF-7 13.3 A549 15.0 - Mechanistic Insights : Further investigations into the molecular mechanisms revealed that treatment with the compound led to increased apoptosis markers in treated cells compared to controls, indicating a potential role in inducing programmed cell death .
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways and characterization methods for N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propane-1-sulfonamide?
- Synthesis : The compound can be synthesized via condensation reactions using ethanol as a solvent and piperidine as a catalyst. For example, similar quinoline derivatives are prepared by refluxing 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with appropriate amines, followed by purification via recrystallization .
- Characterization : Key techniques include:
-
IR spectroscopy to confirm functional groups (e.g., sulfonamide S=O stretches ~1350–1150 cm⁻¹).
-
NMR (¹H and ¹³C) to verify substituent positions and purity (e.g., methoxy protons at δ ~3.8–4.0 ppm).
-
Mass spectrometry for molecular ion confirmation.
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Elemental analysis to validate stoichiometry .
Table 1 : Example Characterization Data for Analogous Compounds
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validation : Use complementary techniques (e.g., 2D NMR like COSY or HSQC) to resolve overlapping signals. For example, NOESY can clarify spatial proximity of protons in complex quinoline systems.
- Computational modeling : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra to identify discrepancies .
- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) provides unambiguous structural confirmation, especially for stereochemical ambiguities.
Advanced Research Questions
Q. What strategies optimize crystallization of sulfonamide derivatives for X-ray diffraction studies?
- Solvent selection : Use mixed solvents (e.g., ethanol/water) to enhance crystal growth. Slow evaporation at controlled temperatures (e.g., 4°C) minimizes defects.
- Hydrogen-bond analysis : Graph set analysis (as per Etter’s rules ) predicts intermolecular interactions. For example, sulfonamide NH groups often form R₂²(8) motifs with quinoline carbonyls, stabilizing the lattice.
- SHELX refinement : Leverage SHELXL’s robust algorithms for high-resolution data, particularly for handling twinned crystals or low-electron-density regions .
Q. How do structural modifications influence the compound’s pharmacological activity (e.g., kinase inhibition)?
- SAR studies : Replace the 7-methoxy group with halogens or bulkier substituents to assess steric/electronic effects on target binding. For example, chloro-substituted analogs show enhanced kinase inhibition due to improved hydrophobic interactions .
- Crystallographic docking : Co-crystallize derivatives with target proteins (e.g., RAF kinase) to map binding pockets. Methoxy groups may occupy solvent-exposed regions, while the sulfonamide anchors to conserved lysine residues .
Q. What experimental designs address low yields in multi-step syntheses of quinoline-sulfonamide hybrids?
- DoE (Design of Experiments) : Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For instance, piperidine concentration >5% in ethanol increases condensation efficiency by 20% .
- In-situ monitoring : Use HPLC or TLC to track intermediate formation and minimize side reactions (e.g., over-oxidation of dihydroquinoline).
Q. How can hydrogen-bonding networks be exploited to enhance compound stability or solubility?
- Co-crystallization : Introduce co-formers (e.g., succinic acid) to create ternary complexes with improved aqueous solubility.
- Hydrate screening : Recrystallize from hydrous solvents to stabilize polymorphs via O–H···O/N interactions. For example, hydrate forms of sulfonamides show 30% higher solubility than anhydrous forms .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
